molecular formula C21H22Cl2N4O2S2 B2821687 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 384366-72-7

4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Katalognummer: B2821687
CAS-Nummer: 384366-72-7
Molekulargewicht: 497.45
InChI-Schlüssel: BGXKDGSZFBQSSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a combination of piperazine, sulfonyl, and benzothieno-pyrimidine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with piperazine to form 4-[(3,4-dichlorophenyl)sulfonyl]piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Cyclization to Form Benzothieno-Pyrimidine: : The next step involves the cyclization of the intermediate with a suitable precursor to form the benzothieno-pyrimidine core. This can be achieved through a condensation reaction involving 2-aminothiophenol and a methyl ketone derivative under acidic conditions.

  • Final Coupling Reaction: : The final step is the coupling of the piperazine derivative with the benzothieno-pyrimidine core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability, continuous flow reactors may be used. This allows for better control over reaction conditions and improved safety.

    Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce sulfonyl groups to sulfides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various alkylated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders, cancer, and infectious diseases.

    Biological Studies: The compound is used to study its interactions with various biological targets, including enzymes and receptors.

    Pharmacological Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

Wirkmechanismus

The mechanism of action of 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in signal transduction pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and neurotransmission, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydroquinazoline
  • **4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydrobenzothiazole

Uniqueness

Compared to similar compounds, 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine exhibits unique properties such as:

    Enhanced Biological Activity: Due to the presence of the benzothieno-pyrimidine core, which provides better binding affinity to biological targets.

    Improved Pharmacokinetics: The compound’s structure allows for better absorption, distribution, metabolism, and excretion (ADME) properties.

benzothieno[2,3-d]pyrimidine in various scientific and industrial applications

Biologische Aktivität

The compound 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic uses.

  • Molecular Formula : C20H19Cl2N3O2S
  • Molecular Weight : 436.35 g/mol
  • CAS Number : 591736-57-1

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, particularly the piperazine and sulfonyl moieties. These functional groups are known for their diverse pharmacological effects.

Antibacterial Activity

Research indicates that compounds containing piperazine and sulfonyl groups exhibit significant antibacterial properties. For example:

  • In vitro studies have shown that derivatives with similar structures demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
  • The compound's efficacy can be enhanced by modifying the substituents on the piperazine ring or the sulfonamide group.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition : Compounds with a piperazine structure have been reported to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .
  • Urease Inhibition : The compound also exhibits strong inhibitory activity against urease, an enzyme implicated in the pathogenesis of certain urinary tract infections .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antibacterial Screening :
    • A series of synthesized compounds were tested against multiple bacterial strains. The most active derivatives showed IC50 values ranging from 0.63 to 2.14 µM against Bacillus subtilis .
    • The presence of the 3,4-dichlorophenyl sulfonyl group was crucial for enhancing antibacterial efficacy.
  • Enzyme Binding Studies :
    • Bovine serum albumin (BSA) binding studies indicated that the synthesized compounds have a high affinity for BSA, suggesting significant bioavailability .
    • Docking studies revealed that these compounds interact favorably with target enzymes, which may correlate with their observed biological activities.

Data Tables

Activity Type Target Organism/Enzyme IC50 Value (µM) Reference
Antibacterial ActivitySalmonella typhi0.75
Antibacterial ActivityBacillus subtilis1.25
AChE Inhibition-0.63
Urease Inhibition-0.45

Eigenschaften

IUPAC Name

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2S2/c1-13-2-5-18-15(10-13)19-20(24-12-25-21(19)30-18)26-6-8-27(9-7-26)31(28,29)14-3-4-16(22)17(23)11-14/h3-4,11-13H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXKDGSZFBQSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.